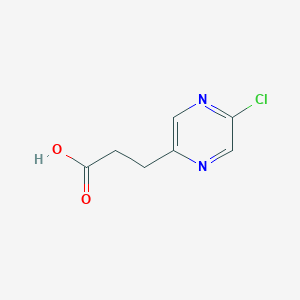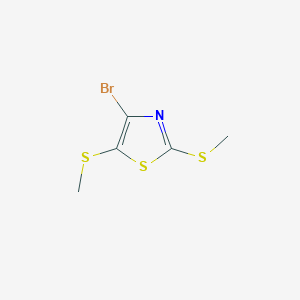
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms. It is known for its unique chemical structure, which makes it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole typically involves the bromination of 2,5-bis(methylsulfanyl)-1,3-thiazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, which may contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,5-bis(hexyloxy)benzaldehyde
- 4-Bromo-2-methylaniline
- 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid
Uniqueness
4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is unique due to its specific combination of bromine, sulfur, and nitrogen atoms within the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C5H6BrNS3 |
|---|---|
Peso molecular |
256.2 g/mol |
Nombre IUPAC |
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNS3/c1-8-4-3(6)7-5(9-2)10-4/h1-2H3 |
Clave InChI |
LQVKFJVQTAUUSI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N=C(S1)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


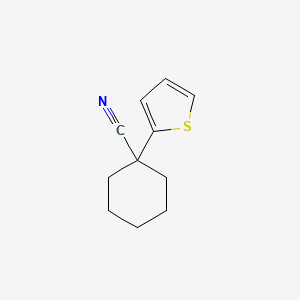
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)
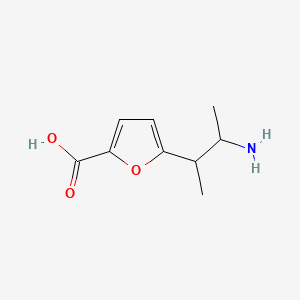
![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
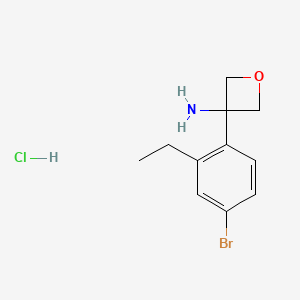
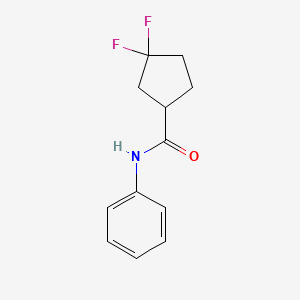
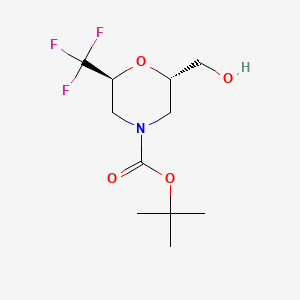
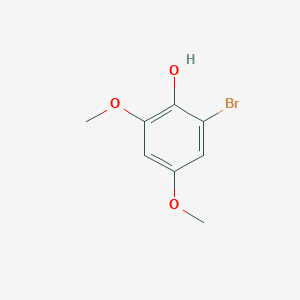
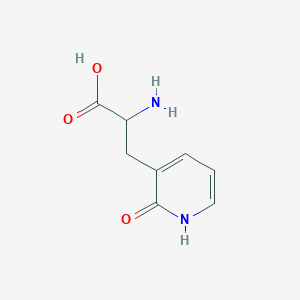
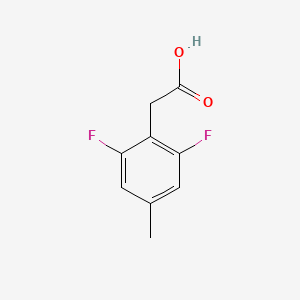
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)


